molecular formula C15H13FO B6317322 1-(2-Fluorobiphenyl-4-yl)propan-1-one CAS No. 66952-43-0

1-(2-Fluorobiphenyl-4-yl)propan-1-one

Cat. No.: B6317322
CAS No.: 66952-43-0
M. Wt: 228.26 g/mol
InChI Key: XAURACZKHYGYKC-UHFFFAOYSA-N
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Description

1-(2-Fluorobiphenyl-4-yl)propan-1-one is a fluorinated aromatic ketone that serves as a critical synthetic intermediate in advanced chemical and pharmaceutical research. Its core research value lies in its role as a potential precursor in the development of novel therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) where the 2-fluorobiphenyl scaffold is a common pharmacophore . The propionyl side chain and ketone functionality provide a versatile handle for further chemical transformations, including the synthesis of novel amide-based hybrid molecules for biological evaluation . Researchers utilize this compound to explore structure-activity relationships and develop new chemical entities with targeted biological activities, making it a valuable tool for medicinal chemistry and drug discovery programs. This compound is supplied exclusively for use in laboratory research settings.

Properties

IUPAC Name

1-(3-fluoro-4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-2-15(17)12-8-9-13(14(16)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAURACZKHYGYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorobiphenyl-4-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-fluorobiphenyl with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobiphenyl-4-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluorobiphenyl-4-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorobiphenyl-4-yl)propan-1-one involves its interaction with molecular targets through its biphenyl core and functional groups. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
  • Structure : A chlorophenyl group at the 4-position and a cyclopropyl substituent on the ketone-bearing carbon.
  • Key Differences : The cyclopropyl group introduces steric strain, which may affect conformational flexibility and reactivity compared to the biphenyl system in the target compound. Chlorine’s higher electronegativity (vs. fluorine) could alter electronic properties .
1-(4-Phenylsulfanylphenyl)propan-1-one
  • Structure : A phenylsulfanyl (SPh) group replaces the fluorine in the biphenyl system.
  • Sulfur’s polarizability may also enhance reactivity in radical reactions, as seen in photoinitiator applications (e.g., morpholino derivatives) .
1-(4-Ethylphenyl)propan-1-one
  • Structure : An ethyl group at the 4-position of the phenyl ring.
  • Yields in coupling reactions (e.g., C-O coupling) are moderate (62–70%) .

Functional Group Modifications on the Propanone Chain

1-Chloro-1-(4-fluorophenyl)propan-2-one
  • Structure : Chlorine substitution at the α-carbon of the ketone.
  • Key Differences : The propan-2-one backbone and chlorine substituent increase molecular weight (186.61 g/mol) and may enhance halogen bonding. This structure is liquid at room temperature, unlike solid biphenyl derivatives .
1-(Biphenyl-4-yl)methyl-2-morpholinopropan-1-one
  • Structure: A morpholino group replaces the fluorine in the biphenyl system.
  • Key Differences: The morpholino moiety introduces basicity and hydrogen-bonding capacity, making it suitable as a photoinitiator. Synthesis involves acylation and chlorination steps, emphasizing industrial scalability .

Heterocyclic and Bioactive Analogues

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (WHO No. 2160)
  • Structure : Hydroxy and methoxy groups on the phenyl ring, coupled with a pyridinyl group.
  • These substituents increase polarity, affecting bioavailability compared to the non-polar fluorobiphenyl system .
Benzhydryl Piperazine Derivatives
  • Structure : Propan-1-one linked to benzhydryl piperazine groups.
  • Key Differences : Bulky substituents improve CNS penetration, as demonstrated in anticonvulsant studies. The biphenyl system in the target compound lacks such pharmacophoric groups, limiting its direct neuropharmacological relevance .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications Reference
1-(2-Fluorobiphenyl-4-yl)propan-1-one C₁₅H₁₃FO 228.26 2'-F-biphenyl, propan-1-one Metabolic stability, crystallography
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₁ClO 206.67 4-Cl-phenyl, cyclopropyl Steric strain, synthetic intermediate
1-Chloro-1-(4-fluorophenyl)propan-2-one C₉H₈ClFO 186.61 α-Cl, 4-F-phenyl Liquid state, halogen bonding
1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one C₁₅H₁₅NO₃ 257.29 OH, OMe, pyridinyl Genotoxicity concern (WHO)
1-(Biphenyl-4-yl)methyl-2-morpholinopropan-1-one C₂₁H₂₃NO₂ 329.42 Morpholino, biphenyl Photoinitiator, scalable synthesis

Biological Activity

1-(2-Fluorobiphenyl-4-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological effects, and therapeutic potential based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various synthetic methodologies have been reported, highlighting the compound's versatility in chemical applications.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, prodrugs synthesized from this compound showed reduced gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen. In a study, one such prodrug demonstrated a 58% reduction in paw edema in an animal model, indicating strong anti-inflammatory potential .

Analgesic Effects

The compound has also been evaluated for analgesic properties. In pain models, it exhibited a 75% reduction in writhing responses, surpassing the efficacy of flurbiprofen itself, which showed 69% inhibition . This suggests that this compound may serve as a promising candidate for pain management therapies.

Antipyretic Activity

In addition to its anti-inflammatory and analgesic effects, the compound has shown significant antipyretic activity. Studies using brewer’s yeast-induced pyrexia models indicated that prodrugs derived from this compound could effectively reduce rectal temperatures across various time points .

The biological activities of this compound are believed to be mediated through selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain pathways. Molecular docking studies have shown that the synthesized prodrugs have a higher affinity for COX-2 compared to COX-1, suggesting a mechanism that minimizes gastrointestinal side effects typically associated with NSAIDs .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

Study Model Efficacy Notes
Study APaw edema58% reductionCompared to flurbiprofen
Study BWrithing response75% inhibitionHigher than flurbiprofen
Study CPyrexia modelSignificant reductionEffective at multiple time points

These findings underscore the compound's potential as a therapeutic agent with favorable pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-(2-Fluorobiphenyl-4-yl)propan-1-one?

  • Methodology :

  • Friedel-Crafts Acylation : React 2-fluorobiphenyl with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
  • Solvent Selection : Use dichloromethane or nitrobenzene as solvents, balancing reactivity and safety. Polar aprotic solvents enhance electrophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via melting point analysis and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Analysis :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm) and ketone carbonyl (δ ~205 ppm). Fluorine coupling (¹⁹F NMR) resolves biphenyl substitution patterns .
    • IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
    • X-ray Crystallography : Use SHELXL ( ) for structure refinement. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å.

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reactivity of this compound?

  • Wavefunction Analysis :

  • Multiwfn Software ( ): Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Use electron localization function (ELF) to analyze π-conjugation in the biphenyl system.
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compute HOMO-LUMO gaps to predict redox behavior. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A):
    η=IA2,χ=I+A2\eta = \frac{I - A}{2}, \quad \chi = \frac{I + A}{2}

(Reference: Parr’s work in ).

Q. How do steric and electronic effects of the 2-fluorobiphenyl group influence reaction pathways?

  • Mechanistic Insights :

  • Steric Hindrance : The ortho-fluorine atom restricts rotation, favoring planar biphenyl conformations. This impacts Suzuki-Miyoupling efficiency in derivative synthesis .
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to the para position. Kinetic vs. thermodynamic control can be studied via temperature-dependent NMR .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • SHELX Workflow ( ):

  • Twinned Data : Use HKLF5 format in SHELXL to model twin domains. Validate with R1 and wR2 convergence.
  • Disordered Atoms : Apply PART and SUMP instructions to refine overlapping electron densities.
  • Validation Tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry operations.

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